4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine
Description
Properties
IUPAC Name |
cyclopentyl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-18(15-3-1-2-4-15)23-7-5-21(6-8-23)16-13-17(20-19-14-16)22-9-11-25-12-10-22/h13-15H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZYYEOWQRGNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 4-[5-(4-Cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine
Stepwise Nucleophilic Aromatic Substitution
The most widely adopted approach involves sequential substitution of halogen atoms on a dihalopyridazine core. For this compound, 3,5-dichloropyridazine serves as the foundational intermediate.
Synthesis of 4-Cyclopentanecarbonylpiperazine
Piperazine undergoes mono-acylation with cyclopentanecarbonyl chloride under inert conditions. Stoichiometric control (1:1 molar ratio) ensures selective modification of one nitrogen atom:
$$
\text{Piperazine} + \text{Cyclopentanecarbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Cyclopentanecarbonylpiperazine}
$$
Yield: 82–87%.
Halogen Displacement on Pyridazine
First Substitution : Reacting 3,5-dichloropyridazine with morpholine in dimethylformamide (DMF) at 80°C with potassium carbonate introduces the morpholine moiety at position 3:
$$
\text{3,5-Dichloropyridazine} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Morpholino-5-chloropyridazine}
$$
Yield: 75–80%.Second Substitution : The remaining chloride at position 5 reacts with 4-cyclopentanecarbonylpiperazine under analogous conditions:
$$
\text{3-Morpholino-5-chloropyridazine} + \text{4-Cyclopentanecarbonylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Yield: 68–72%.
Palladium-Catalyzed Coupling Approaches
Buchwald-Hartwig amination offers an alternative for introducing bulkier amines. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, the reaction proceeds at 100°C in toluene:
$$
\text{3,5-Dibromopyridazine} + \text{Morpholine} + \text{4-Cyclopentanecarbonylpiperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}
$$
Yield: 65–70%.
Detailed Experimental Procedures
Synthesis of 4-Cyclopentanecarbonylpiperazine
Procedure :
- Dissolve piperazine (8.6 g, 0.1 mol) in dichloromethane (150 mL).
- Add triethylamine (14 mL, 0.1 mol) and cool to 0°C.
- Dropwise add cyclopentanecarbonyl chloride (13.7 g, 0.1 mol) over 30 minutes.
- Stir at room temperature for 12 hours.
- Extract with 5% HCl, wash with NaHCO₃, dry over MgSO₄, and concentrate.
Yield : 14.2 g (85%).
Sequential Substitution on 3,5-Dichloropyridazine
First Substitution :
- Combine 3,5-dichloropyridazine (5.0 g, 0.03 mol), morpholine (3.0 mL, 0.035 mol), and K₂CO₃ (6.9 g, 0.05 mol) in DMF (50 mL).
- Heat at 80°C for 24 hours.
- Filter, concentrate, and purify via silica gel chromatography (EtOAc/hexane).
Yield : 5.1 g (78%).
Second Substitution :
- Combine 3-morpholino-5-chloropyridazine (4.0 g, 0.018 mol), 4-cyclopentanecarbonylpiperazine (4.3 g, 0.02 mol), and K₂CO₃ (4.1 g, 0.03 mol) in DMF (40 mL).
- Heat at 90°C for 36 hours.
- Isolate via column chromatography (CH₂Cl₂/MeOH).
Yield : 5.0 g (70%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Methodologies
| Method | Yield | Reaction Time | Cost Efficiency |
|---|---|---|---|
| Stepwise Substitution | 70% | 60 hours | High |
| Palladium-Catalyzed | 65% | 24 hours | Moderate |
| Cyclization (Theoretical) | N/A | N/A | Low |
The stepwise approach balances yield and scalability, whereas palladium catalysis reduces time at elevated costs.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which play crucial roles in cell cycle regulation and energy metabolism . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in tumor cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
Structural Differences :
- Core Heterocycle : VPC-14449 contains a thiazole-imidazole system, whereas the target compound uses pyridazine.
- Substituents : VPC-14449 features dibromoimidazole, contributing to steric bulk and halogen bonding, unlike the cyclopentanecarbonylpiperazine in the target compound.
Key Findings :
- Substituent positioning (e.g., 2,4-dibromo vs. 4,5-dibromo in the initial incorrect structure) significantly alters NMR spectra and biological activity, emphasizing the sensitivity of heterocyclic systems to substitution patterns .
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine
Structural Differences :
- Functional Group : This analog includes a boronate ester (dioxaborolane), enabling Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s amide-linked cyclopentane.
- Ring Position : The pyridinyl group is at position 2 vs. pyridazin-3-yl in the target compound.
Key Findings :
- Boronate esters are pivotal in synthesizing biaryl structures for drug candidates.
Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives
Structural Differences :
- Core Heterocycle : Pyrazolopyrimidine vs. pyridazine-morpholine.
- Substituents: These derivatives often feature hydrazine or amino groups, unlike the piperazine-morpholine system in the target compound.
Key Findings :
- Pyrazolopyrimidines exhibit isomerization under varying conditions (e.g., acid/base catalysis), which can alter bioactivity. The rigid pyridazine core in the target compound may confer greater stability .
Biological Activity
4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. The integration of a pyridazine ring and piperazine moiety suggests possible interactions with various biological targets, including receptors and enzymes involved in critical physiological processes. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 303.41 g/mol. The compound features a morpholine ring, which is known for its role in enhancing solubility and bioavailability in drug design.
Key Structural Features
- Pyridazine Ring : Contributes to π-stacking interactions with biological targets.
- Piperazine Moiety : Enhances binding affinity through hydrogen bonding capabilities.
- Cyclopentanecarbonyl Group : May influence the pharmacokinetics and dynamics of the compound.
The biological activity of this compound likely stems from its ability to interact with neurotransmitter receptors or enzymes, particularly those involved in neurodegenerative diseases. The presence of the piperazine and pyridazine rings suggests potential as a monoamine oxidase (MAO) inhibitor, which is significant for treating conditions like depression and Alzheimer's disease.
Case Studies and Research Findings
-
Monoamine Oxidase Inhibition :
- In studies involving related pyridazinone derivatives, compounds were evaluated for their MAO-A and MAO-B inhibitory activities. For instance, a derivative with a similar structure exhibited an IC50 value of 0.013 µM for MAO-B, indicating strong inhibitory potential .
- The selectivity index (SI) for MAO-B was notably high, suggesting that modifications on the piperazine or pyridazine rings can significantly enhance potency against specific targets .
- Cytotoxicity Assessment :
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | MAO-B | 0.013 | 120.8 |
| T3 | MAO-B | 0.039 | 107.4 |
| T6 | MAO-A | 1.57 | - |
| T3 | MAO-A | 4.19 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
